1,3,5-Triazine-2,4-diamine, 6-butyl-
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Overview
Description
6-butyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a butyl group attached to the triazine ring, making it a unique derivative with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with butylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by butylamine groups. The reaction is usually carried out in an organic solvent such as m-xylene at elevated temperatures .
Industrial Production Methods
Industrial production of 6-butyl-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-butyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group or the amino groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides of the triazine ring, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
6-butyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-butyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-methyl-1,3,5-triazine-2,4-diamine: Similar in structure but with a methyl group instead of a butyl group.
6-benzyl-1,3,5-triazine-2,4-diamine: Contains a benzyl group, offering different chemical properties and applications
Uniqueness
6-butyl-1,3,5-triazine-2,4-diamine is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other triazine derivatives may not be as effective .
Properties
CAS No. |
3232-26-6 |
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Molecular Formula |
C7H13N5 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-butyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-2-3-4-5-10-6(8)12-7(9)11-5/h2-4H2,1H3,(H4,8,9,10,11,12) |
InChI Key |
FMKJZXVUCJWIIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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